molecular formula C21H17F3N4O2 B3006179 6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2198542-59-3

6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B3006179
CAS No.: 2198542-59-3
M. Wt: 414.388
InChI Key: DZVKLIDYXHCGNU-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core, a pyridine ring, and an azetidine moiety linked to a trifluoromethylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Pyridine Ring: This step often involves the coupling of the pyridazinone core with a pyridine derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Synthesis of the Azetidine Moiety: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.

    Attachment of the Trifluoromethylbenzoyl Group: This step typically involves acylation reactions using trifluoromethylbenzoyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazinone core or the pyridine ring, potentially yielding dihydropyridazine or reduced pyridine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the trifluoromethylbenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structural features make it a candidate for developing new synthetic methodologies and exploring reaction mechanisms.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor modulation, making it a potential lead compound in drug discovery.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential in treating diseases such as cancer, inflammation, or infectious diseases, owing to their ability to interact with biological targets.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or electronic characteristics.

Mechanism of Action

The mechanism by which 6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-(Pyridin-3-yl)-2,3-dihydropyridazin-3-one: Lacks the azetidine and trifluoromethylbenzoyl groups, making it less complex and potentially less versatile.

    2-(Trifluoromethyl)benzoyl derivatives: These compounds share the trifluoromethylbenzoyl group but differ in other structural aspects, affecting their reactivity and applications.

    Azetidine-containing compounds:

Uniqueness

The uniqueness of 6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one lies in its combination of structural elements, which confer a distinct set of chemical properties and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the azetidine ring introduces strain and reactivity that can be exploited in various chemical transformations.

Properties

IUPAC Name

6-pyridin-3-yl-2-[[1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O2/c22-21(23,24)17-6-2-1-5-16(17)20(30)27-11-14(12-27)13-28-19(29)8-7-18(26-28)15-4-3-9-25-10-15/h1-10,14H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVKLIDYXHCGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)CN3C(=O)C=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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